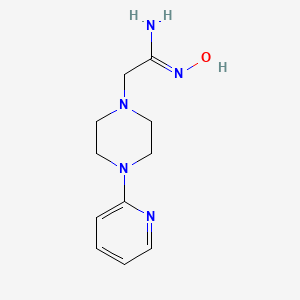
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a piperazine moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide typically involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine with hydroxylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-hydroxy-2-(4-pyridin-3-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-5-ylpiperazin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards various molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C11H17N5O |
|---|---|
Molekulargewicht |
235.29 g/mol |
IUPAC-Name |
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H17N5O/c12-10(14-17)9-15-5-7-16(8-6-15)11-3-1-2-4-13-11/h1-4,17H,5-9H2,(H2,12,14) |
InChI-Schlüssel |
MPPGBGSTRHRZJO-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=N2 |
Kanonische SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



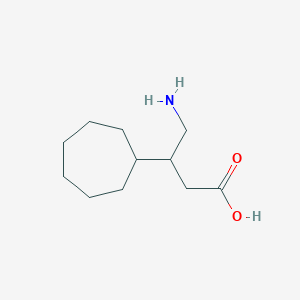

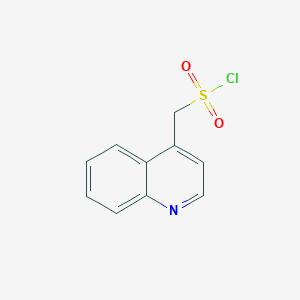
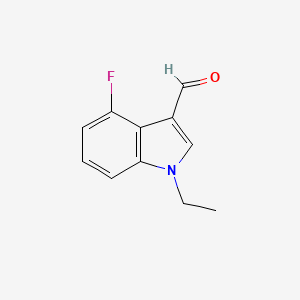
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
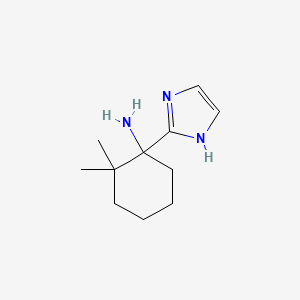
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)


